3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

orthogonal cross‑coupling sequential functionalization Suzuki–Miyaura selectivity

Building block purification and N-alkylation bottlenecks slow SAR campaigns. 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine eliminates protecting-group steps with orthogonal C3-Br and C7-Cl reactivity, enabling sequential Suzuki-Miyaura coupling and SNAr amination without interference. • Divergent library synthesis: up to 576 compounds from one intermediate via two-step, one-purification-per-step protocol. • Validated against CDK1/2/7, SYK, LRRK2, and tubulin polymerization (IC50 0.42 µM) with in vivo tumor growth inhibition. • Supplied at 95-98% purity, ready for immediate parallel chemistry.

Molecular Formula C6H4BrClN4
Molecular Weight 247.48 g/mol
CAS No. 1260787-71-0
Cat. No. B1445643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
CAS1260787-71-0
Molecular FormulaC6H4BrClN4
Molecular Weight247.48 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=N1)Br)N=CN=C2Cl
InChIInChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3
InChIKeyXYEGGXQLIPIEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: Supplier-Grade Definition and Scaffold Identity


3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1260787-71-0; MF C₆H₄BrClN₄; MW 247.48 g·mol⁻¹) is a heterocyclic building block that belongs to the pyrazolo[4,3-d]pyrimidine family—a privileged scaffold in medicinal chemistry with demonstrated utility in programs targeting cyclin‑dependent kinases (CDKs) [1], tubulin polymerization [2], and spleen tyrosine kinase (SYK)/LRRK2/MYLK [3]. The compound carries three chemically differentiated positions—a bromine atom at C3, a chlorine atom at C7, and a methyl group at N1—that together enable regioselective sequential functionalization via orthogonal cross‑coupling (e.g., Suzuki–Miyaura at C3‑Br) and nucleophilic aromatic substitution (SNAr at C7‑Cl). It is supplied at analytical purities of 95–98% for use in parallel library synthesis and late‑stage diversification campaigns.

Orthogonal handles
C3‑Br and C7‑Cl enable regioselective sequential cross‑coupling and SNAr for divergent library synthesis
Tautomer control
N1‑methyl locks the pyrazole ring into a single tautomer, avoiding N‑alkylation steps and regioisomer loss
Faster C7 SNAr
C5‑H maintains electron‑rich pyrimidine, supporting room‑temperature amine displacement for parallel chemistry

Why 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Cannot Be Replaced by Generic Analogs


The pyrazolo[4,3-d]pyrimidine scaffold accommodates diverse substitution patterns; however, a change at any one position (N1, C3, C5, or C7) fundamentally alters the regiochemical sequence, orthogonal reactivity window, and physicochemical profile of the resulting intermediates [1]. The N1‑unsubstituted analog (CAS 68510‑70‑3) carries a tautomeric proton that competes with electrophilic sites and renders N‑selective alkylation mandatory before further elaboration—adding a step and introducing regioselectivity uncertainty. Analogs lacking the C3‑Br handle (e.g., 7‑chloro‑1‑methyl‑1H‑pyrazolo[4,3‑d]pyrimidine, CAS 923282‑39‑7) forfeit the ability to perform palladium‑catalyzed cross‑couplings at that vector, while the 3‑bromo‑5,7‑dichloro variant (CAS 1033444‑08‑4) presents a more crowded electrophilic landscape that can compromise the kinetic resolution needed for clean sequential SNAr [2]. Consequently, direct procurement of the title compound avoids additional protecting‑group manipulations and enables divergent library synthesis from a single, analytically defined intermediate.

N1‑unsubstituted analog
CAS 68510‑70‑3 contains a tautomeric proton; N‑methylation adds a low‑yield step (~60%) and generates N2‑isomer impurities, altering route efficiency.
C3‑Br deletion analog
7‑chloro‑1‑methyl‑1H‑pyrazolo[4,3‑d]pyrimidine (CAS 923282‑39‑7) lacks the C3‑Br handle, preventing Pd‑catalyzed cross‑coupling at that vector without de novo halogenation.
3‑Br‑5,7‑diCl analog
CAS 1033444‑08‑4 presents two chlorine electrophiles with similar reactivity; reported C7 mono‑substitution selectivity is ~80% under controlled conditions, requiring strict temperature control.

Quantitative Differentiation Against Closest Pyrazolo[4,3-d]pyrimidine Analogs


Orthogonal Reactivity: C3–Br vs C7–Cl Leaving-Group Differential

In the title compound, the C3‑Br bond is ~9.4 kcal·mol⁻¹ weaker than the C7‑Cl bond (C–Br BDE ≈ 84 kcal·mol⁻¹ vs C–Cl BDE ≈ 93.4 kcal·mol⁻¹ for aryl halides [1]), providing a thermodynamic bias that allows Pd‑catalyzed Suzuki–Miyaura coupling to occur at C3 with >95% chemoselectivity before the C7‑Cl is engaged. By contrast, the 3‑bromo‑5,7‑dichloro analog (CAS 1033444‑08‑4) contains two chlorine atoms of nearly equivalent reactivity; literature procedures for 3‑bromo‑5,7‑dichloro‑1H‑pyrazolo[4,3‑d]pyrimidine require strictly anhydrous, low‑temperature conditions (−78 °C) and controlled stoichiometry to achieve mono‑substitution at C7 with ~80% selectivity . The 7‑chloro‑1‑methyl analog (CAS 923282‑39‑7) lacks a C3‑Br handle entirely, precluding any divergent C3 elaboration without de novo halogenation.

C3‑Br vs C7‑Cl Reactivity
Class‑level
C3‑Br BDE ≈ 84 kcal/mol; C7‑Cl ≈ 93.4 kcal/mol
Suzuki coupling >95% chemoselectivity at C3 vs ~80% C7‑mono for di‑Cl analog
Reported chemoselectivity may reduce chromatographic purifications in parallel synthesis
Gas‑phase BDE; literature selectivity from SNAr studies on pyrazolo[4,3‑d]pyrimidines
orthogonal cross‑coupling sequential functionalization Suzuki–Miyaura selectivity

Tautomeric Control via N1-Methylation

The N1‑methyl group of the title compound locks the pyrazole ring into a single tautomeric form, eliminating the prototropic ambiguity present in the N1‑H analog 3‑bromo‑7‑chloro‑1H‑pyrazolo[4,3‑d]pyrimidine (CAS 68510‑70‑3), which can exist as two tautomers (1H and 2H) in solution with a reported equilibrium ratio of approximately 65:35 [1]. In practical terms, N‑alkylation of the NH precursor with methyl iodide requires 3–5 h at 80 °C and typically yields a mixture of N1‑ and N2‑alkylated regioisomers in a ~3:1 ratio, necessitating HPLC separation and reducing the effective yield of the N1‑methylated product to ≤60 % [2]. Direct procurement of the pre‑methylated building block eliminates this low‑yielding, column‑intensive step.

N1‑Methyl vs N1‑H Tautomer
Reported
Title compound: 0 steps to N1‑methyl, 100% desired regioisomer
N1‑H analog: alkylation ≤60% yield, ~3:1 N1:N2 ratio
Eliminates a low‑yield alkylation and regioisomer separation, de‑risking synthetic route scalability
Literature alkylation conditions: MeI, K₂CO₃, CH₃CN, 80 °C
tautomeric control regioselective alkylation NMR interpretability

C5 Unsubstituted Vector Enables Broader Diversification

A key structural distinction of 3‑bromo‑7‑chloro‑1‑methyl‑1H‑pyrazolo[4,3‑d]pyrimidine is the unsubstituted C5 position (C5‑H). In the 3‑bromo‑5,7‑dichloro‑1‑methyl analog (CAS 1033444‑08‑4), the C5‑Cl occupies the vector that projects toward the kinase hinge region in CDK‑bound crystal structures [1]. While a C5‑Cl can be substituted via SNAr, the second chlorination reduces the electron density of the pyrimidine ring, deactivating C7 toward subsequent nucleophilic displacement. Measured reaction half‑lives for C7‑Cl displacement in 5‑unsubstituted pyrazolo[4,3‑d]pyrimidines are approximately 0.5–2 h with primary amines at 25 °C, whereas 5‑chloro congeners require 6–12 h at 60 °C to reach comparable conversion [2]. The C5‑H congener thus preserves faster kinetics at C7 and retains the C5 site for later C–H functionalization or metalation, offering greater combinatorial flexibility in hit‑to‑lead optimization.

C5‑H vs C5‑Cl SNAr Rate
Class‑level
C5‑H: t½ ~0.5–2 h at 25 °C with n‑BuNH₂
C5‑Cl: t½ ~6–12 h at 60 °C
Faster ambient‑temperature SNAr may enable automated parallel synthesis without heated reactors
Extrapolated from systematic rate studies on pyrazolo[4,3‑d]pyrimidines
C5 vector freedom kinase hinge‑binder design library diversity

Multiplexed Halogen Diversity vs Mono-Halogenated Building Blocks

The title compound integrates two electronically differentiated halogen atoms (Br for oxidative addition; Cl for SNAr) into a single building block. The mono‑halogenated 3‑bromo‑1‑methyl‑1H‑pyrazolo[4,3‑d]pyrimidine (CAS 83255‑88‑3) carries only the C3‑Br, meaning any amine diversity must be introduced via C–N bond formation at C7, which requires pre‑functionalization with a leaving group—typically phosphoryl chloride treatment of a 5,7‑dione intermediate, adding two synthetic steps, ~65% overall yield loss, and hazardous reagent handling [1]. Starting from the title compound eliminates upstream POCl₃‑mediated chlorination and directly presents the C7‑Cl for amine displacement, shortening the synthetic route from 4 steps to 2 steps for a typical 3‑aryl‑7‑amino target compound.

Di‑halogen vs Mono‑halogen Route
Reported
2 steps (Suzuki then SNAr) vs 3–4 steps with POCl₃ chlorination
~65% cumulative yield improvement for a representative 3‑aryl‑7‑amino target
Shorter synthetic route may reduce FTE time and batch failure risk in library production
Representative route: Suzuki Pd(PPh₃)₄, then RNH₂, i‑Pr₂NEt, THF, 25 °C
halogen diversity iterative cross‑coupling building block efficiency

Optimal Molecular Weight and cLogP for Fragment-Based Libraries

With a molecular weight of 247.48 g·mol⁻¹ and a calculated cLogP of approximately 1.9, the title compound sits within the typical range for fragment‑to‑lead building blocks. The N1‑H analog (MW 233.45) is marginally lighter but, as discussed above, carries an unprotected N–H that introduces promiscuous hydrogen‑bond donor capacity. The 3‑bromo‑5,7‑dichloro analog (MW 281.93; cLogP ≈ 2.4) is ~34 Da heavier and more lipophilic . In fragment‑based drug discovery, every 30 Da increase in fragment mass typically reduces the ligand efficiency index (LE) by ~0.05 kcal·mol⁻¹ per heavy atom, making the N1‑methyl‑mono‑chloro building block a more attractive starting point for maintaining LE ≥ 0.30 during hit expansion [1].

Physicochemical Profile
Reported
MW 247.5 Da, cLogP 1.9, HBD 0
Di‑Cl analog: MW 282, cLogP 2.4; N1‑H analog: HBD 1, MW 233
Fragment‑compatible profile may support ligand efficiency in hit expansion campaigns
cLogP by BioByte v4.3; LE considerations per Bembenek et al. (2009)
physicochemical profiling fragment efficiency lead‑likeness

High-Value Application Scenarios for 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine


Divergent Parallel Library Synthesis for Kinase Panel Screening

The orthogonal reactivity of the C3‑Br and C7‑Cl handles makes this compound an ideal diversification point for generating arrays of 3‑aryl‑7‑amino pyrazolo[4,3‑d]pyrimidines. A typical workflow entails: (i) Suzuki–Miyaura coupling at C3 with a set of 12–24 aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 2 h); (ii) C7‑SNAr with a panel of 12–24 primary or secondary amines (i‑Pr₂NEt, THF, 25 °C, 2 h). This two‑step, one‑purification‑per‑step sequence yields up to 576 unique products from a single building block, directly supporting kinase panel screening against CDK1, CDK2, CDK7, SYK, and LRRK2 targets as documented in the chemical literature [1][2].

Fragment-Based Drug Discovery with Defined Physicochemical Properties

With MW = 247.48 Da, cLogP ≈ 1.9, zero H‑bond donors, and three chemically addressable vectors (C3, C5, C7), the title compound meets the Rule‑of‑Three criteria for fragment libraries. Its higher mass relative to ultra‑light fragments is offset by the immediate availability of two orthogonally reactive halogens, allowing rapid fragment growth without intervening activation steps. X‑ray crystallography of related 3,7‑disubstituted pyrazolo[4,3‑d]pyrimidines bound to CDK2 confirms that the C7 substituent projects toward the solvent‑exposed region while the C3 aryl group occupies the hydrophobic pocket, a binding mode conducive to structure‑guided fragment elaboration [3][4].

Late-Stage Functionalization of Advanced Intermediates in Process Chemistry

In route‑scouting campaigns for clinical candidates containing a pyrazolo[4,3‑d]pyrimidine core, procurement of the N1‑methyl‑C3‑bromo‑C7‑chloro building block at >95% purity provides a single, quality‑controlled intermediate from which multiple advanced leads can be divergently synthesized. This approach was validated in the series of N1‑methyl pyrazolo[4,3‑d]pyrimidine microtubule targeting agents, where C3 and C7 substituent variation yielded compounds with tubulin polymerization IC₅₀ values ranging from 0.42 to ~1 µM in vitro and significant tumor growth inhibition in a mouse MCF‑7 xenograft model (P < 0.0001 vs paclitaxel) [5].

Agrochemical Lead Diversification via C3-Aryl Coupling

Beyond pharmaceutical applications, the pyrazolo[4,3‑d]pyrimidine scaffold has demonstrated herbicidal and cytokinin‑antagonist activity [6]. The C3‑Br position allows installation of substituted phenyl or heteroaryl rings via Suzuki coupling, while the C7‑Cl can be displaced with alkoxy or alkylthio nucleophiles to tune lipophilicity and metabolic stability for crop‑protection leads. The single‑tautomer N1‑methyl substitution ensures consistent NMR‑based structure confirmation during agrochemical patent prosecution.

Application
Selection Property
Validation Focus
Parallel library synthesis for kinase panel screening
Orthogonal C3‑Br / C7‑Cl reactivity
Reaction chemoselectivity and yield reproducibility across building block lots
Fragment-based drug discovery (FBDD)
Fragment‑compatible MW, cLogP, zero HBD, three growth vectors
Ligand efficiency maintenance during fragment elaboration
Late‑stage diversification in process route scouting
N1‑methyl regioisomer purity, dual‑halogen handles
Route scalability, intermediate quality control, and step economy
Agrochemical lead diversification
N1‑methyl single tautomer, C3‑aryl coupling versatility
NMR structure confirmation and metabolic stability tuning
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